3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine
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Overview
Description
3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine is a synthetic organic compound characterized by the presence of two benzenesulfonyl groups attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Sulfonylation: The introduction of the benzenesulfonyl groups is achieved through sulfonylation reactions. This involves reacting the pyrrolidine ring with 4-chlorobenzenesulfonyl chloride and 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient sulfonylation, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorinated benzene rings can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur atoms in the sulfonyl groups.
Hydrolysis: The sulfonyl groups can be hydrolyzed under acidic or basic conditions, leading to the formation of sulfonic acids and the corresponding pyrrolidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrrolidine derivatives with various functional groups replacing the chlorine atoms.
Oxidation and Reduction: Products vary depending on the extent of oxidation or reduction, potentially forming sulfoxides or sulfones.
Hydrolysis: Products include sulfonic acids and pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential as a pharmacophore. The presence of sulfonyl groups and chlorinated aromatic rings can impart biological activity, making it a candidate for drug discovery and development.
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. It can also serve as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl groups can form strong hydrogen bonds or ionic interactions, while the chlorinated aromatic rings can participate in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzenesulfonyl)pyrrolidine
- 1-(2,5-dichlorobenzenesulfonyl)pyrrolidine
- 3-(4-methylbenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine
Uniqueness
3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine is unique due to the presence of two distinct chlorinated benzenesulfonyl groups attached to the pyrrolidine ring. This dual substitution pattern enhances its reactivity and potential for diverse applications compared to compounds with only one sulfonyl group or different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(2,5-dichlorophenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO4S2/c17-11-1-4-13(5-2-11)25(21,22)14-7-8-20(10-14)26(23,24)16-9-12(18)3-6-15(16)19/h1-6,9,14H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOOTMFYSBLGFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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